![molecular formula C40H26N4O4S B14595412 3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) CAS No. 60498-45-5](/img/structure/B14595412.png)
3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group bridging two phenylene rings, each connected to a quinazolinone moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonyl Bridge: The initial step involves the reaction of 4,4’-diaminodiphenyl sulfone with appropriate reagents to introduce the sulfonyl bridge. This can be achieved through sulfonation reactions using reagents like chlorosulfonic acid.
Attachment of Quinazolinone Moieties: The next step involves the formation of quinazolinone rings. This can be accomplished by reacting the sulfonyl-bridged intermediate with anthranilic acid derivatives under suitable conditions, such as heating in the presence of a dehydrating agent.
Final Assembly: The final step involves the coupling of the phenyl groups to the quinazolinone moieties, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to sulfide or thiol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and quinazolinone groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Sulfonyldi-4,1-phenylene)bis(3-phenylurea): This compound features a similar sulfonyl-bridged structure but with urea groups instead of quinazolinone moieties.
3,3’-(Sulfonyldi-4,1-phenylene)bis(4-chlorosulfonyl)sydnone: Another sulfonyl-bridged compound with sydnone groups, known for its antimicrobial activity.
Uniqueness
3,3’-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one) is unique due to the presence of quinazolinone moieties, which impart distinct biological and chemical properties. This makes it particularly valuable in medicinal chemistry and materials science, where its specific interactions and stability can be leveraged for various applications.
Propiedades
Número CAS |
60498-45-5 |
|---|---|
Fórmula molecular |
C40H26N4O4S |
Peso molecular |
658.7 g/mol |
Nombre IUPAC |
3-[4-[4-(4-oxo-2-phenylquinazolin-3-yl)phenyl]sulfonylphenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C40H26N4O4S/c45-39-33-15-7-9-17-35(33)41-37(27-11-3-1-4-12-27)43(39)29-19-23-31(24-20-29)49(47,48)32-25-21-30(22-26-32)44-38(28-13-5-2-6-14-28)42-36-18-10-8-16-34(36)40(44)46/h1-26H |
Clave InChI |
LSSDCDQWRLYDJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C(=NC7=CC=CC=C7C6=O)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diethylamino)methyl]-4-fluorophenol](/img/structure/B14595336.png)
![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)
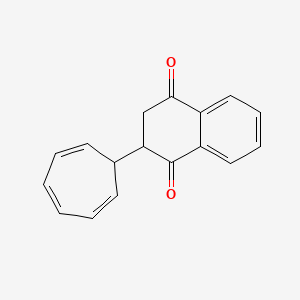
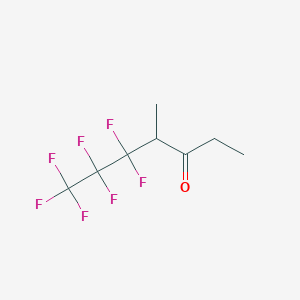
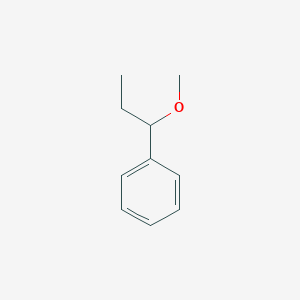
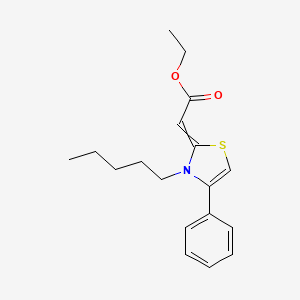
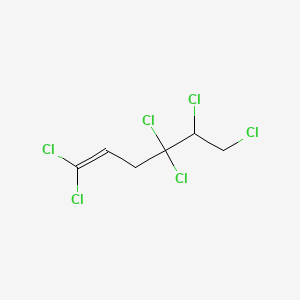
![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
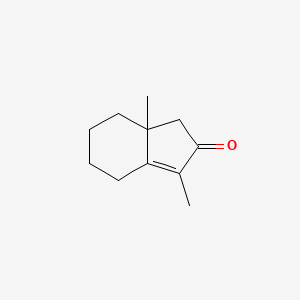
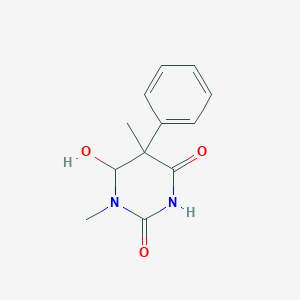
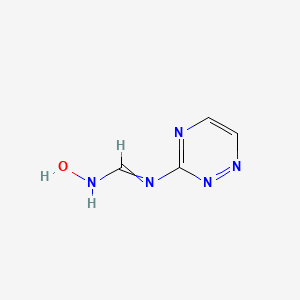

![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)

